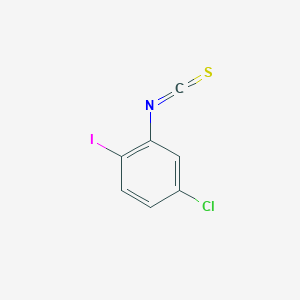
5-Chloro-2-iodophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are widely used in organic synthesis and pharmaceuticals. The compound features a phenyl ring substituted with chlorine and iodine atoms, as well as an isothiocyanate group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodophenyl Isothiocyanate typically involves the reaction of 5-chloro-2-iodoaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the amine with carbon disulfide and a base, followed by oxidation to form the isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. These methods include the use of less toxic reagents and milder reaction conditions to ensure safety and cost-effectiveness. For instance, the use of phenyl isothiocyanate and corresponding amines under mild conditions has been reported to yield high purity products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogens (chlorine and iodine) on the phenyl ring.
Addition Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Bases: Bases like sodium hydroxide and triethylamine are often used to facilitate reactions involving the isothiocyanate group.
Major Products
The major products formed from reactions involving this compound include thioureas, substituted phenyl derivatives, and various heterocyclic compounds.
Scientific Research Applications
5-Chloro-2-iodophenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenyl Isothiocyanate: Similar in structure but lacks the chlorine substituent.
Phenyl Isothiocyanate: Lacks both chlorine and iodine substituents, making it less reactive in certain contexts.
5-Chloro-2-aminophenyl Isothiocyanate: Contains an amino group instead of iodine, leading to different reactivity and applications.
Uniqueness
5-Chloro-2-iodophenyl Isothiocyanate is unique due to the presence of both chlorine and iodine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
4-chloro-1-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
InChI Key |
QSZQECFHHVKSIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=S)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


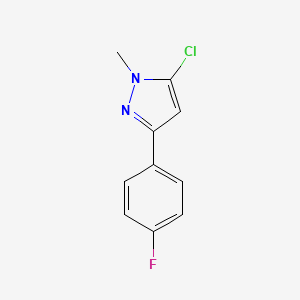
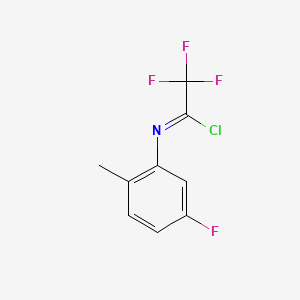

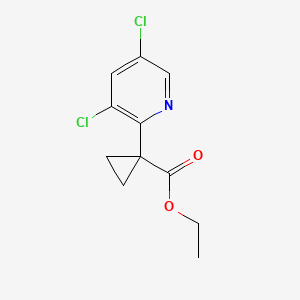
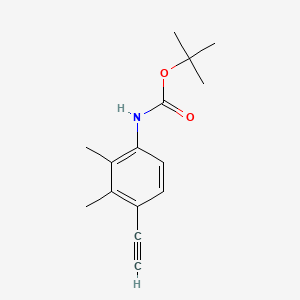
![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)
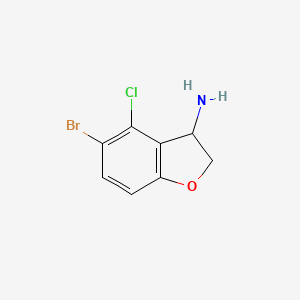

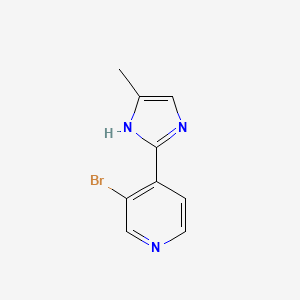

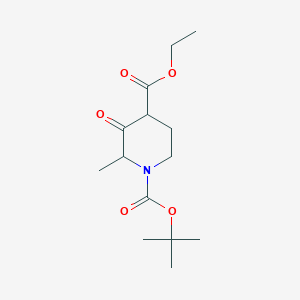
![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
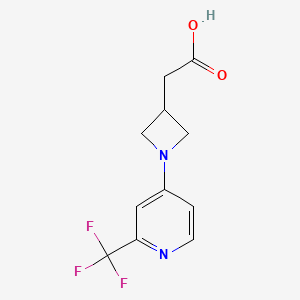
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
